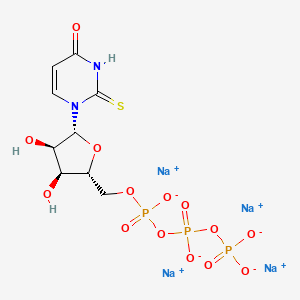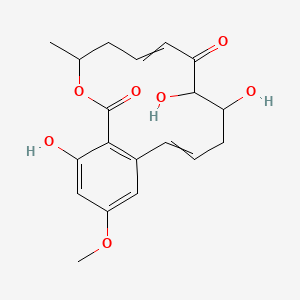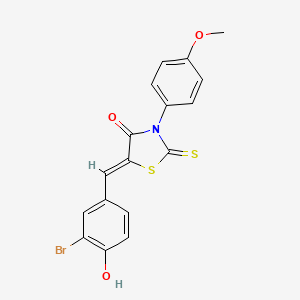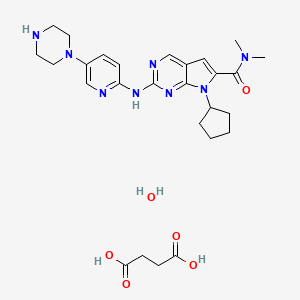
GSK-LSD1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK-LSD1 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through the demethylation of histone proteins. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer and viral infections .
Applications De Recherche Scientifique
GSK-LSD1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of LSD1 in cancer cell proliferation and differentiation.
Viral Infections: This compound has been investigated for its ability to suppress cytokine release syndrome triggered by viral infections such as SARS-CoV-2.
Epigenetics: It serves as a chemical probe to explore the epigenetic regulation of gene expression through histone demethylation.
Drug Development: This compound is used in the development of new therapeutic agents targeting LSD1 for the treatment of diseases.
Mécanisme D'action
GSK-LSD1 exerts its effects by inhibiting the enzymatic activity of lysine-specific demethylase 1. LSD1 is involved in the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histone proteins, leading to changes in gene expression patterns. This inhibition can result in the suppression of cancer cell proliferation and the modulation of immune responses .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
GSK-LSD1 functions as an irreversible, mechanism-based inhibitor of LSD1, with an IC50 value of 16 nM . It is highly selective, being over 1000-fold more selective for LSD1 compared to other closely related flavin adenine dinucleotide (FAD)-utilizing enzymes such as LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) . This compound interacts with LSD1 by binding to its active site, thereby inhibiting its demethylase activity. This inhibition leads to changes in gene expression patterns, particularly in cancer cell lines, where it has been shown to inhibit cell proliferation .
Cellular Effects
This compound has profound effects on various cellular processes. In cancer cell lines, it induces changes in gene expression that inhibit cell growth and proliferation . It has also been shown to reduce inflammation and lipolysis in adipocytes, thereby improving insulin sensitivity and glycemic control in mouse models of obesity . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells by promoting a memory phenotype and reducing T cell exhaustion .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the demethylation of histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), leading to changes in gene expression . This compound also disrupts interactions between LSD1 and other proteins, such as the transcription factor GFI1B, which is crucial for the survival of acute myeloid leukemia (AML) cells . This disruption further contributes to its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in in vitro studies, this compound has been shown to significantly reduce the expression of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) from severe COVID-19 patients . In mouse models, systemic administration of this compound has been found to reduce food intake and body weight, ameliorate non-alcoholic fatty liver disease (NAFLD), and improve insulin sensitivity over time . These effects suggest that this compound has a stable and long-lasting impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models of obesity, systemic administration of this compound at different dosages has been shown to reduce food intake and body weight, improve insulin sensitivity, and ameliorate NAFLD . High doses of this compound may lead to adverse effects, such as toxicity and off-target interactions. Therefore, careful dosage optimization is crucial to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism and insulin sensitivity. In mouse models of obesity, this compound has been shown to reduce adipocyte inflammation and lipolysis, thereby improving insulin sensitivity and glycemic control . It also reverses NAFLD in a non-hepatocyte-autonomous manner, suggesting an indirect mechanism potentially via inhibition of adipocyte lipolysis and subsequent effects on lipid partitioning .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to reduce inflammation and lipolysis in adipocytes, indicating its ability to penetrate adipose tissue and exert its effects locally . Additionally, this compound has been found to enhance the persistence and antitumor efficacy of adoptively transferred T cells, suggesting its effective distribution within the immune system .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with LSD1 and other chromatin-associated proteins. This localization is crucial for its activity, as it allows this compound to inhibit LSD1-mediated demethylation of histone proteins and regulate gene expression . The targeting signals and post-translational modifications that direct this compound to the nucleus are essential for its function and therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GSK-LSD1 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to monitor the purity and potency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
GSK-LSD1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives .
Comparaison Avec Des Composés Similaires
GSK-LSD1 is compared with other LSD1 inhibitors, such as:
Tranylcypromine: A non-selective inhibitor that also targets monoamine oxidases.
ORY-1001 (Iadademstat):
GSK-2879552: Another selective LSD1 inhibitor under investigation for cancer treatment
Uniqueness
This compound is unique due to its high selectivity for LSD1 over other related enzymes, such as LSD2 and monoamine oxidases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
List of Similar Compounds
- Tranylcypromine
- ORY-1001 (Iadademstat)
- GSK-2879552
- IMG-7289 (Bomedemstat)
- INCB059872
- CC-90011 (Pulrodemstat)
Propriétés
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFYRLYJAZPPL-UONOGXRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)




![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)




